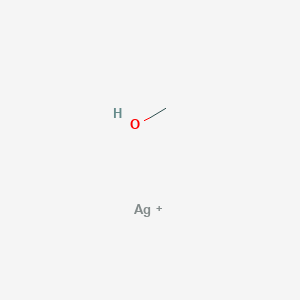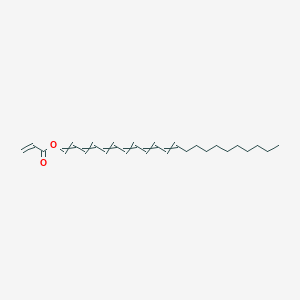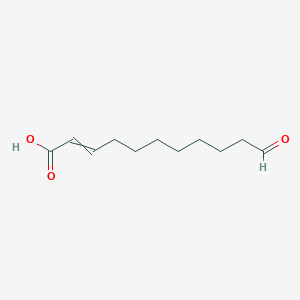
Silver;methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver methanol, often studied in the context of silver catalysts and methanol reactions, is a compound of significant interest in various scientific fields. Silver, a noble metal, is known for its excellent catalytic properties, while methanol is a simple alcohol widely used as a solvent, antifreeze, fuel, and feedstock in chemical synthesis. The combination of these two substances has led to numerous applications, particularly in catalysis and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of silver methanol catalysts typically involves the impregnation of silver onto a support material such as alumina (Al₂O₃). One common method is the incipient wetness impregnation technique, where a solution of silver nitrate (AgNO₃) is added to the support material, followed by drying and calcination to produce the silver-loaded catalyst .
Industrial Production Methods
In industrial settings, the oxidative dehydrogenation of methanol to formaldehyde is a major process that utilizes silver catalysts. This process involves passing a mixture of methanol, steam, and air over a bed of polycrystalline silver particles at high temperatures (560 to 700°C) and ambient pressure . The silver catalyst facilitates the conversion of methanol to formaldehyde, which is a key intermediate in the production of resins, plastics, and other chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
Silver methanol catalysts are primarily involved in oxidation reactions. The partial oxidation of methanol to formaldehyde is a well-studied reaction, where methanol is converted to formaldehyde and water in the presence of a silver catalyst . This reaction is highly exothermic and requires precise control of reaction conditions to maximize yield and selectivity.
Common Reagents and Conditions
Reagents: Methanol (CH₃OH), oxygen (O₂)
Conditions: High temperatures (560 to 700°C), ambient pressure, presence of a silver catalyst
Major Products
Formaldehyde (CH₂O): The primary product of methanol oxidation
Water (H₂O): A byproduct of the reaction
Applications De Recherche Scientifique
Silver methanol catalysts have a wide range of applications in scientific research and industry:
Mécanisme D'action
The mechanism of action of silver methanol catalysts involves the activation of methanol molecules on the surface of the silver catalyst. The silver atoms facilitate the dissociation of methanol into reactive intermediates, which then undergo oxidation to form formaldehyde and water . The presence of oxygen-containing active sites on the silver surface is crucial for the catalytic activity, as these sites participate in the conversion of methanol into carbonyl compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper methanol catalysts: Used in similar oxidative dehydrogenation reactions but with different selectivity and efficiency profiles.
Platinum and palladium catalysts: Widely used in VOC combustion but are more expensive compared to silver catalysts.
Uniqueness
Silver methanol catalysts are unique due to their high selectivity and efficiency in the partial oxidation of methanol to formaldehyde. They offer a cost-effective alternative to other noble metal catalysts like platinum and palladium, making them highly valuable in industrial applications .
Propriétés
Numéro CAS |
219708-82-4 |
|---|---|
Formule moléculaire |
CH4AgO+ |
Poids moléculaire |
139.910 g/mol |
Nom IUPAC |
silver;methanol |
InChI |
InChI=1S/CH4O.Ag/c1-2;/h2H,1H3;/q;+1 |
Clé InChI |
YAKBBMYCJZRGNZ-UHFFFAOYSA-N |
SMILES canonique |
CO.[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B12561239.png)

![4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol](/img/structure/B12561250.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro-](/img/structure/B12561254.png)

![Acetamide, N-[4-(3-hydroxy-5-oxohexyl)phenyl]-](/img/structure/B12561277.png)
![1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea](/img/structure/B12561279.png)



![4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B12561293.png)
![7-(Dimethylamino)-4-[(dodecylsulfanyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B12561298.png)


